Fenfangjine G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

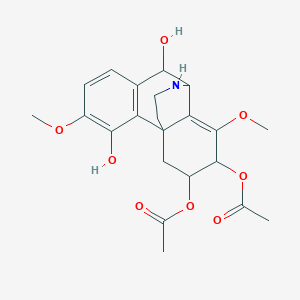

IUPAC Name |

(12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYLKUBETBPYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fenfangjine G: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfangjine G is a natural alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), a plant with a long history in traditional Chinese medicine for its use in treating inflammatory disorders and edema.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available chemical nomenclature. Due to a lack of publicly available primary experimental data, this guide also presents generalized experimental protocols and discusses potential biological activities and signaling pathway interactions based on related compounds and the therapeutic context of its source. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Chemical Structure and Stereochemistry

This compound is a complex tetracyclic alkaloid. Its systematic IUPAC name is [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate (B1210297).

The chemical structure of this compound is characterized by a rigid tetracyclic core, incorporating a nitrogen atom within the ring system. Key functional groups include two hydroxyl groups, two methoxy (B1213986) groups, and two acetate esters.

Stereochemistry:

The absolute stereochemistry of this compound is defined by five chiral centers, as indicated in its IUPAC name: 1S, 8R, 9R, 12S, and 13R. The precise three-dimensional arrangement of these centers is crucial for its biological activity. Definitive confirmation of this stereochemistry would require dedicated spectroscopic and crystallographic studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₈ | PubChem |

| Molecular Weight | 433.45 g/mol | PubChem |

| CAS Number | 205533-81-9 | MedChemExpress |

| Predicted Boiling Point | 625.7±55.0 °C | ChemicalBook |

| Predicted Density | 1.39±0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 9.63±0.70 | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Experimental Protocols

Generalized Protocol for Isolation of Alkaloids from Stephania tetrandra

This protocol is based on general methods for extracting alkaloids from Stephania tetrandra and may require optimization for the specific isolation of this compound.[2][3][4]

-

Extraction: Powdered root material of Stephania tetrandra is extracted with an alcoholic solvent (e.g., 70-95% ethanol) using reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction: The combined alcoholic extracts are concentrated under reduced pressure. The resulting crude extract is then subjected to an acid-base extraction procedure. The extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

Purification: The pH of the aqueous layer is adjusted to be basic (e.g., pH 9-11) with a suitable base (e.g., NH₄OH), leading to the precipitation of the alkaloids. The precipitate is then collected and can be further purified using chromatographic techniques such as column chromatography (silica gel or reversed-phase C18) or preparative high-performance liquid chromatography (HPLC).

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its origin from Stephania tetrandra, a plant known for its anti-inflammatory properties, suggests potential therapeutic applications. The following are hypothesized areas of activity based on related compounds and the pathophysiology of inflammatory diseases like nephrotic syndrome.

Anti-inflammatory Activity

Alkaloids from Stephania tetrandra have demonstrated significant anti-inflammatory effects. It is plausible that this compound shares these properties. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Table 2: Illustrative Quantitative Data for Biological Activity (Hypothetical)

| Assay | Target | Metric | Hypothetical Value |

| Anti-inflammatory | NF-κB Inhibition | IC₅₀ | 5 µM |

| Anti-fibrotic | TGF-β Inhibition | IC₅₀ | 10 µM |

Disclaimer: The data in this table is purely illustrative and not based on experimental results for this compound. It is provided to demonstrate the type of quantitative data that would be valuable to generate.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Role in Nephrotic Syndrome and TGF-β Signaling

The traditional use of Stephania tetrandra for edema suggests a potential role in kidney-related disorders. Nephrotic syndrome is characterized by damage to the podocytes in the glomeruli, leading to significant protein loss in the urine. Transforming growth factor-beta (TGF-β) is a key cytokine involved in the progression of kidney fibrosis, a common outcome of chronic kidney diseases.

TGF-β Signaling Pathway:

TGF-β signaling is initiated by the binding of TGF-β to its receptor complex, leading to the phosphorylation of Smad proteins. Phosphorylated Smads then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as those encoding extracellular matrix proteins.

References

- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]

- 3. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Fenfangjine G mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Polyphyllin G in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyphyllin G, a steroidal saponin (B1150181) extracted from the rhizomes of Paris yunnanensis, has demonstrated significant anticancer activities across a variety of human cancer cell lines. This technical guide elucidates the core mechanisms of action of Polyphyllin G, focusing on its ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of critical signaling pathways. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid in further research and development. It is noted that "Fenfangjine G" is likely a synonym for Polyphyllin G, as the scientific literature predominantly refers to the compound as such when describing these specific anticancer mechanisms.

Core Mechanisms of Action

Polyphyllin G exerts its anticancer effects primarily through three interconnected cellular processes: apoptosis, autophagy, and cell cycle arrest.

Induction of Apoptosis

Polyphyllin G is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is achieved through the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis. Studies have shown that treatment with Polyphyllin G leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3.[1][2] This activation results in the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately leads to the dismantling of the cell.

The apoptotic process is also regulated by the Bcl-2 family of proteins. Polyphyllin G treatment has been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the scale in favor of cell death.[1]

Induction of Autophagy

In addition to apoptosis, Polyphyllin G induces autophagy, a cellular degradation and recycling process. While autophagy can sometimes promote cancer cell survival, in this context, it appears to contribute to cell death. The induction of autophagy is marked by an increase in the expression of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.

Cell Cycle Arrest

Polyphyllin G can halt the proliferation of cancer cells by inducing cell cycle arrest. In human oral cancer cells (OECM-1), it has been shown to trigger G2/M phase arrest. This is achieved by inactivating the cdc25C-cdc2 protein complex, a key regulator of the G2/M transition, through the activation of the ATM-Chk1/2 signaling pathway.

Modulation of Signaling Pathways

The pro-apoptotic and pro-autophagic effects of Polyphyllin G are mediated by its influence on key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38 MAPK, is a critical regulator of cell proliferation, differentiation, and death. The role of each branch can be context-dependent:

-

In Nasopharyngeal Carcinoma (NPC) Cells: Polyphyllin G-induced apoptosis is primarily mediated through the activation of the ERK pathway. In contrast, the induction of autophagy is dependent on the activation of the AKT, p38 MAPK, and JNK pathways.

-

In Oral Cancer Cells: The induction of apoptosis involves the activation of ERK, Akt, p38 MAPK, and JNK. Autophagy, however, is primarily driven by the activation of ERK and JNK.

Caption: Polyphyllin G Signaling Pathways in Cancer Cells.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Polyphyllin G has been shown to inhibit this pathway. In nasopharyngeal cancer cells, treatment with Polyphyllin G significantly decreased the expression of PI3K and the phosphorylation of mTOR (at Ser2448), a key downstream effector of Akt. This inhibition of the PI3K/Akt/mTOR survival pathway likely contributes to both the apoptotic and autophagic effects observed.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Polyphyllin G.

Quantitative Data

The cytotoxic and antiproliferative effects of Polyphyllin G have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 Value (24h) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | Not explicitly stated, but dose-dependent inhibition shown up to 4 µM | |

| NPC-039 | Nasopharyngeal Carcinoma | Not explicitly stated, but dose-dependent inhibition shown up to 4 µM | |

| OECM-1 | Oral Cancer | ~10 µM | |

| SAS | Oral Cancer | Dose-dependent inhibition observed | |

| Various | Panel of Cancer Lines | 10 - 65 µM | |

| FR2 | Normal Fibroblast | ~120 µM |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides an overview of the key methodologies used to elucidate the mechanism of action of Polyphyllin G.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HONE-1, NPC-039) into 96-well plates at a density of 6 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Polyphyllin G (e.g., 0-4 µM) for desired time points (e.g., 24, 48 hours). A vehicle control (DMSO) is run in parallel.

-

MTT Addition: Add MTT solution (1 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

-

Cell Lysis: After treatment with Polyphyllin G, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, LC3, p-ERK, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Following treatment with Polyphyllin G, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental Workflow for Apoptosis Detection.

Animal Xenograft Model

This in vivo model assesses the antitumor efficacy of Polyphyllin G.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., NPC cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer Polyphyllin G (e.g., 1-3 mg/kg) or a vehicle control to the mice, typically via intraperitoneal injection, on a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Further analysis (e.g., histology, Western blot) can be performed on the tumor tissue.

Conclusion

Polyphyllin G is a promising natural compound with potent anticancer activity. Its mechanism of action is multifaceted, involving the simultaneous induction of apoptosis and autophagy, as well as cell cycle arrest. These effects are orchestrated through the complex modulation of the MAPK and PI3K/Akt/mTOR signaling pathways. The data presented in this guide provide a strong foundation for its continued investigation and development as a potential therapeutic agent for various cancers, particularly nasopharyngeal and oral cancers. Further research should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further delineating its precise molecular targets.

References

- 1. Polyphyllin G induce apoptosis and autophagy in human nasopharyngeal cancer cells by modulation of AKT and mitogen-activated protein kinase pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphyllin G induce apoptosis and autophagy in human nasopharyngeal cancer cells by modulation of AKT and mitogen-activated protein kinase pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Fenfangjine G and Related Alkaloids from Stephania tetrandra

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a naturally occurring alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine. While this compound has been identified as an active component in traditional remedies for conditions like nephrotic syndrome, it remains a relatively understudied compound in modern pharmacology. In contrast, its parent plant, Stephania tetrandra, is a rich source of other well-researched bisbenzylisoquinoline alkaloids, most notably tetrandrine (B1684364) and fangchinoline (B191232). These related compounds have been the subject of extensive investigation, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunosuppressive effects.

This technical guide aims to provide a comprehensive overview of the known pharmacological properties of the key alkaloids from Stephania tetrandra. Due to the limited availability of specific data on this compound, this document will focus on the extensive research conducted on tetrandrine and fangchinoline as representative examples of the therapeutic potential of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of these natural products and underscoring the need for further investigation into lesser-known derivatives like this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data on the pharmacological effects of tetrandrine and fangchinoline from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Activity of Tetrandrine and Fangchinoline

| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| Tetrandrine | IL-6 Inhibition | In vitro (human) | 6 µM | 86% inhibition of hIL-6 activity | [1] |

| Tetrandrine | IL-5 Inhibition | In vitro (murine) | 12.5 µM | 95% inhibition of mIL-5 activity | [1] |

| Tetrandrine | Cyclooxygenase Inhibition | In vitro | 100 µM | No inhibition | [1] |

| Tetrandrine | Ear Edema | In vivo (mouse, croton oil-induced) | Not specified | Anti-inflammatory effect observed | [1] |

| Tetrandrine | IL-1β and TNF-α Production | In vitro (LPS-stimulated BV2 microglia) | 0.1, 0.5, 1 µM | Significant inhibition of IL-1β and TNF-α | [2] |

| Fangchinoline | IL-6 Inhibition | In vitro (human) | 4 µM | 63% inhibition of hIL-6 activity | |

| Fangchinoline | Cyclooxygenase Inhibition | In vitro | 100 µM | 35% inhibition | |

| Fangchinoline | Ear Edema | In vivo (mouse, croton oil-induced) | Not specified | Anti-inflammatory effect observed |

Table 2: Anticancer Activity of Fangchinoline (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~5 | 24 | |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | 24 | |

| WM9 | Melanoma | 1.07 | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | |

| PC3 | Prostate Cancer | Not specified | Not specified | |

| HEL | Leukemia | Not specified | Not specified | |

| K562 | Leukemia | Not specified | Not specified | |

| A549 | Non-small cell lung cancer | 0.26 (for derivative 2h) | Not specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the pharmacological properties of alkaloids from Stephania tetrandra.

In Vitro Anti-inflammatory Assays

1. Determination of Nitric Oxide (NO) Production

-

Principle: This assay quantifies the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants using the Griess reagent, as a measure of the inflammatory response.

-

Protocol:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., tetrandrine) for 1-2 hours.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes in the dark, and the absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is calculated from a standard curve generated with sodium nitrite.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: ELISA is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Protocol:

-

Cell Culture and Treatment: Follow steps 1-3 from the NO production assay to culture, treat, and stimulate the cells.

-

Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA Procedure: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme, and finally a substrate to produce a measurable color change.

-

In Vitro Anticancer Assays

1. Cell Viability Assay (MTT/CCK-8)

-

Principle: This assay assesses the effect of a compound on cell viability and is used to determine its half-maximal inhibitory concentration (IC50).

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., fangchinoline). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: MTT or CCK-8 reagent is added to each well.

-

Incubation: The plate is incubated for 2-4 hours to allow for the conversion of the reagent into a colored product by viable cells.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilizing the formazan (B1609692) crystals with DMSO).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a desired time.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

In Vivo Anticancer Study

1. Xenograft Mouse Model

-

Principle: This model is used to evaluate the in vivo antitumor efficacy of a compound.

-

Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Grouping and Treatment: Mice are randomly divided into control and treatment groups. The treatment group receives the test compound (e.g., fangchinoline) via a specified route (e.g., intraperitoneal injection), while the control group receives the vehicle.

-

Monitoring: Tumor size is measured regularly with calipers, and the body weight and overall health of the animals are monitored.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

Signaling Pathways and Visualizations

The pharmacological effects of tetrandrine and fangchinoline are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway (Inhibited by Tetrandrine)

Tetrandrine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

PI3K/Akt Signaling Pathway (Inhibited by Fangchinoline)

Fangchinoline has demonstrated anticancer activity by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting PI3K, fangchinoline prevents the phosphorylation and activation of Akt, leading to downstream effects such as cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a general workflow for the in vitro screening of compounds for anti-inflammatory activity.

Conclusion

The alkaloids derived from Stephania tetrandra, particularly tetrandrine and fangchinoline, have demonstrated significant pharmacological potential across a range of therapeutic areas, including inflammation and oncology. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and PI3K/Akt. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of these compounds as potential drug candidates.

While this compound, the nominal subject of this guide, remains largely uncharacterized, its structural relationship to these well-studied alkaloids suggests that it may possess similar pharmacological properties. The limited evidence pointing to its potential role in the treatment of nephrotic syndrome warrants further investigation. It is evident that more focused research is required to elucidate the specific mechanisms of action, efficacy, and safety profile of this compound. Such studies would not only contribute to a more comprehensive understanding of the pharmacology of Stephania tetrandra alkaloids but could also lead to the discovery of new therapeutic agents for a variety of diseases. The information compiled herein serves as a call to action for the scientific community to explore the untapped potential of lesser-known natural products like this compound.

References

The Biosynthetic Pathway of Fenfangjine Alkaloids in Stephania tetrandra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephania tetrandra, a perennial vine of the Menispermaceae family, is a cornerstone of traditional Chinese medicine, where it is known as "Fen Fang Ji". Its medicinal properties are largely attributed to a rich profile of bioactive benzylisoquinoline alkaloids (BIAs). Among these, the bisbenzylisoquinoline alkaloids, fangchinoline (B191232) and tetrandrine (B1684364), are the most prominent and pharmacologically significant. While the term "Fenfangjine G" is not commonly found in scientific literature, it is likely a specific member of the broader "Fenfangjine" or "Fang-ji" family of alkaloids, represented by compounds like fangchinoline.

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of these critical alkaloids in Stephania tetrandra. It synthesizes findings from recent transcriptomic and metabolomic studies, offering detailed experimental protocols and quantitative data to support further research and development in this field.

I. The Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway in Stephania tetrandra

The biosynthesis of fangchinoline and tetrandrine in S. tetrandra is a complex process that begins with the amino acid tyrosine and proceeds through a series of enzymatic reactions to form the core benzylisoquinoline skeleton, which then undergoes dimerization. While the complete pathway has not been fully elucidated in S. tetrandra, significant progress has been made in identifying candidate genes and key enzymatic steps through comparative transcriptomics with other BIA-producing plants.[1][2][3]

The proposed pathway involves the following key stages:

-

Formation of the Benzylisoquinoline Core: Tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors are then condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for all BIAs.[4]

-

Stepwise Methylation and Hydroxylation: A series of O- and N-methyltransferases (OMTs and NMTs) and cytochrome P450 monooxygenases (CYP450s) modify the (S)-norcoclaurine backbone. A key characterized enzyme in S. tetrandra is (S)-norcoclaurine 6-O-methyltransferase (St6OMT2), which catalyzes the methylation of (S)-norcoclaurine to (S)-coclaurine.[3] Subsequent reactions are believed to lead to the crucial intermediate, (S)-reticuline.

-

Dimerization to Bisbenzylisoquinoline Alkaloids: The final step involves the oxidative coupling of two benzylisoquinoline monomers to form the characteristic bisbenzylisoquinoline structure of fangchinoline and tetrandrine. The specific enzymes catalyzing this dimerization in S. tetrandra are yet to be fully characterized.

The majority of BIA biosynthesis and accumulation occurs in the roots of S. tetrandra, particularly in the epidermis.

Proposed Biosynthetic Pathway Diagram

II. Quantitative Data

Quantitative analysis of alkaloids and enzyme kinetics provides crucial insights into the biosynthetic pathway. The following tables summarize key quantitative data from studies on S. tetrandra.

Table 1: Relative Content of Benzylisoquinoline Alkaloids in Different Tissues of Stephania tetrandra

| Alkaloid | Stem | Leaf | Xylem | Epidermis |

| (S)-Norcoclaurine | + | + | ++ | +++ |

| (S)-Coclaurine | + | + | ++ | +++ |

| (S)-N-Methylcoclaurine | + | + | ++ | +++ |

| Fangchinoline | + | + | +++ | ++++ |

| Tetrandrine | + | + | +++ | ++++ |

Data is presented as relative abundance, where '+' indicates presence and '++++' indicates the highest relative concentration. Adapted from Li et al. (2022).

Table 2: Kinetic Parameters of Recombinant St6OMT2 from Stephania tetrandra

| Parameter | Value |

| Optimal pH | 6.0 |

| Optimal Temperature | 30°C |

| Half-life at 50°C | 22 min |

| Km (for (S)-norcoclaurine) | 28.2 µM |

| kcat | 1.5 s-1 |

Data from Li et al. (2022).

III. Experimental Protocols

Reproducible and robust experimental protocols are essential for advancing research in this field. This section details the methodologies for the quantification of major alkaloids and the analysis of gene expression.

Protocol 1: Quantification of Fangchinoline and Tetrandrine using HPLC

This protocol is a generalized procedure based on several established methods for the simultaneous determination of fangchinoline and tetrandrine.

1. Sample Preparation: a. Dry the plant material (e.g., roots of S. tetrandra) at 60°C to a constant weight and grind into a fine powder. b. Accurately weigh 1.0 g of the powdered sample and place it in a flask. c. Add 50 mL of methanol (B129727) and perform ultrasonication for 30 minutes. d. Filter the extract through a 0.22 µm nylon syringe filter. e. The filtrate is now ready for HPLC analysis.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

- Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 40 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.5) in a ratio of approximately 32:68 (v/v). The mobile phase may require optimization depending on the specific column and system.

- Flow Rate: 0.5 - 1.0 mL/min.

- Detection Wavelength: 280 nm.

- Injection Volume: 10-20 µL.

- Column Temperature: 25-30°C.

3. Quantification: a. Prepare standard solutions of fangchinoline and tetrandrine of known concentrations. b. Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration. c. Inject the prepared sample solution and determine the concentrations of fangchinoline and tetrandrine by interpolating their peak areas on the calibration curve.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the key steps for analyzing the expression levels of candidate genes in the BIA pathway, based on methodologies used in transcriptome studies of S. tetrandra.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from different tissues of S. tetrandra using a suitable RNA extraction kit, following the manufacturer's instructions. b. Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis. c. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

2. Primer Design and Validation: a. Design gene-specific primers for the target genes and a reference gene (e.g., actin) using primer design software. b. Validate the specificity of the primers by performing a standard PCR and running the products on an agarose (B213101) gel.

3. qRT-PCR Reaction: a. Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water. b. Perform the qRT-PCR on a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression levels using the 2-ΔΔCt method.

Experimental Workflow Diagram

IV. Conclusion and Future Perspectives

The biosynthesis of fenfangjine alkaloids, particularly fangchinoline and tetrandrine, in Stephania tetrandra is a promising area of research with significant implications for pharmacology and drug development. While the general framework of the BIA pathway is understood, the specific enzymes responsible for the later, and likely rate-limiting, steps in S. tetrandra remain to be fully characterized.

Future research should focus on:

-

Functional Characterization of Candidate Genes: The numerous candidate genes identified through transcriptome analysis, especially for the CYP450 and OMT families, require functional validation to confirm their roles in the pathway.

-

Elucidation of the Dimerization Step: Identifying and characterizing the enzymes responsible for the oxidative coupling of benzylisoquinoline monomers is a critical next step.

-

Metabolic Engineering: With a more complete understanding of the pathway and its regulation, metabolic engineering strategies in microbial or plant-based systems could be developed for the sustainable production of these valuable alkaloids.

This guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of Stephania tetrandra's unique chemical diversity.

References

- 1. Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

In Silico Prediction of Fenfangjine G Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), belongs to a class of natural products with diverse and potent pharmacological activities. While its therapeutic potential is recognized, a comprehensive understanding of its molecular targets remains crucial for elucidating its mechanism of action and advancing its clinical development. This technical guide provides a detailed framework for the in silico prediction of this compound's biological targets, leveraging established computational methodologies. The protocols and workflows outlined herein are based on successful target identification strategies for structurally similar alkaloids, such as tetrandrine (B1684364) and fangchinoline, also found in Stephania tetrandra.[1][2][3][4] This document serves as a comprehensive resource for researchers embarking on the computational target discovery for novel natural products.

Core Methodologies in Target Prediction

The in silico prediction of protein targets for small molecules like this compound typically employs a multi-pronged approach that integrates ligand-based, structure-based, and systems-based methods. This integrated strategy, often referred to as network pharmacology, provides a holistic view of the compound's potential interactions within a complex biological system.

A general workflow for this process is depicted below:

Experimental Protocols

Ligand-Based Target Prediction

This approach identifies potential protein targets by comparing the chemical structure of this compound to databases of known ligands with documented biological activities.

Protocol:

-

Structure Acquisition: Obtain the 2D and 3D structures of this compound from chemical databases such as PubChem or ChemSpider. The structure should be saved in a standard format like SDF or MOL2.

-

Database Selection: Utilize established target prediction databases. Commonly used platforms for natural products include:

-

TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): A comprehensive database that includes information on ingredients, targets, and diseases for traditional Chinese medicine.

-

ETCM (Encyclopedia of Traditional Chinese Medicine): Contains information on the ingredients of traditional Chinese medicines and their corresponding targets.

-

BATMAN-TCM (Bioinformatics Analysis Tool for Molecular mechANism of Traditional Chinese Medicine): A tool for predicting the targets of ingredients in traditional Chinese medicine.

-

SwissTargetPrediction: A web server for predicting the protein targets of small molecules based on a combination of 2D and 3D similarity measures.

-

-

Prediction Execution: Submit the structure of this compound to the selected databases. The output will typically be a list of potential protein targets ranked by a prediction score or probability.

-

Target Consolidation: Combine the target lists from the different databases and remove duplicates. This consolidated list represents the putative targets of this compound.

Protein-Protein Interaction (PPI) Network Construction

To understand the broader biological context of the predicted targets, a PPI network is constructed. This network illustrates the functional relationships and interactions between the target proteins.

Protocol:

-

Database Selection: The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a widely used resource for constructing PPI networks.

-

Network Generation: Input the consolidated list of putative this compound targets into the STRING database. Set a confidence score threshold (e.g., > 0.7) to ensure high-confidence interactions are included.

-

Network Visualization and Analysis: The resulting network can be visualized directly in STRING or exported for analysis in software like Cytoscape. Key topological parameters such as degree, betweenness centrality, and closeness centrality can be calculated to identify "hub" genes, which are highly connected nodes that may play critical roles in the network.

Functional Enrichment Analysis

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to elucidate the biological processes, molecular functions, and signaling pathways associated with the predicted targets.

Protocol:

-

Tool Selection: Utilize web-based tools such as DAVID (Database for Annotation, Visualization and Integrated Discovery) or the enrichment analysis tools available within platforms like STRING or Cytoscape.

-

Analysis Execution: Input the list of putative targets into the selected tool. The analysis will identify over-represented GO terms (categorized into biological process, molecular function, and cellular component) and KEGG pathways.

-

Result Interpretation: Analyze the enrichment results to identify the key biological functions and pathways that may be modulated by this compound. A statistically significant p-value (e.g., < 0.05) is typically used as a cutoff.

Molecular Docking

Molecular docking is a structure-based method used to predict the binding mode and affinity of a ligand (this compound) to the active site of a target protein. This serves as a computational validation of the predicted interactions.

Protocol:

-

Protein Structure Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be used to generate a theoretical model. The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Structure Preparation: The 3D structure of this compound should be energy-minimized using a force field like MMFF94.

-

Docking Software: Utilize molecular docking software such as AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).

-

Binding Site Definition: Define the binding pocket of the target protein, often based on the location of a co-crystallized ligand or through pocket prediction algorithms.

-

Docking Simulation: Run the docking simulation to generate a series of possible binding poses of this compound within the target's active site.

-

Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein. A lower binding energy generally indicates a more stable and favorable interaction.

Data Presentation

The quantitative data generated from these in silico analyses should be organized into clear and structured tables for easy interpretation and comparison.

Table 1: Predicted Targets of this compound from Various Databases

| Target Gene | Database 1 Score | Database 2 Score | Database 3 Score |

| Target A | 0.95 | 0.89 | Present |

| Target B | 0.92 | 0.85 | Present |

| Target C | 0.88 | - | Present |

| ... | ... | ... | ... |

Table 2: Top Hub Genes Identified from PPI Network Analysis

| Gene Symbol | Degree | Betweenness Centrality | Closeness Centrality |

| Hub Gene 1 | 55 | 0.12 | 0.78 |

| Hub Gene 2 | 48 | 0.09 | 0.75 |

| Hub Gene 3 | 42 | 0.07 | 0.72 |

| ... | ... | ... | ... |

Table 3: KEGG Pathway Enrichment Analysis of Predicted Targets

| Pathway ID | Pathway Description | Gene Count | p-value |

| hsa04151 | PI3K-Akt signaling pathway | 15 | 1.2e-08 |

| hsa05200 | Pathways in cancer | 20 | 3.5e-07 |

| hsa04010 | MAPK signaling pathway | 12 | 5.1e-06 |

| ... | ... | ... | ... |

Table 4: Molecular Docking Results for this compound with Key Target Proteins

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hub Gene 1 | XXXX | -9.8 | Tyr123, Asp234, Phe345 |

| Hub Gene 2 | YYYY | -9.2 | Arg56, Leu78, Val90 |

| Hub Gene 3 | ZZZZ | -8.7 | Ser11, His22, Trp33 |

| ... | ... | ... | ... |

Visualization of Signaling Pathways

Based on the results of the KEGG pathway enrichment analysis, key signaling pathways can be visualized to illustrate the potential mechanism of action of this compound. For instance, if the PI3K-Akt signaling pathway is significantly enriched, a diagram can be created to show the potential points of intervention by the compound.

Conclusion

The in silico approach detailed in this guide provides a powerful and efficient strategy for identifying the potential molecular targets of this compound. By combining ligand-based prediction, network pharmacology, and molecular docking, researchers can generate robust hypotheses regarding the compound's mechanism of action. These computational predictions are invaluable for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process for this promising natural product. The methodologies are not only applicable to this compound but also serve as a template for the investigation of other novel bioactive compounds.

References

- 1. Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the mechanism of Stephania tetrandra S. Moore in the treatment of cisplatin resistance against ovarian cancer through integration of network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenfangjine G: A Technical Guide to its Natural Sources, Abundance, and Scientific Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfangjine G, a bisbenzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, primarily found in the root of Stephania tetrandra S. Moore. Detailed experimental protocols for the isolation and quantification of this compound are presented, alongside an exploration of its biosynthetic origins. Furthermore, this document elucidates the potential interactions of this compound with key cellular signaling pathways, offering valuable insights for researchers in drug discovery and development. All quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources and Abundance of this compound

This compound is a naturally occurring alkaloid predominantly isolated from the root of Stephania tetrandra S. Moore, a plant belonging to the Menispermaceae family.[1][2] This plant has a history of use in traditional Chinese medicine.[2] While the presence of this compound in Stephania tetrandra is well-documented, specific quantitative data on its abundance in the raw plant material is limited in publicly available literature. However, analysis of traditional herbal preparations provides some indication of its concentration.

A study on Fangji Huangqi Tang, a traditional Chinese medicine decoction containing Stephania tetrandra, reported the concentration of this compound to be between 0.54 and 41.19 µg/mL.[3] It is important to note that this concentration is in the final decoction and not the raw plant material, and will be influenced by the specific preparation methods used. Further research is required to determine the precise concentration range of this compound in the roots of Stephania tetrandra under various geographical and environmental conditions.

| Compound | Natural Source | Plant Part | Reported Concentration | Citation |

| This compound | Stephania tetrandra S. Moore | Root | 0.54 - 41.19 µg/mL (in Fangji Huangqi Tang decoction) | [3] |

Biosynthesis of this compound

This compound belongs to the class of bisbenzylisoquinoline alkaloids (BIAs). The biosynthesis of BIAs is a complex process that originates from the amino acid L-tyrosine. While the specific enzymatic steps leading directly to this compound have not been fully elucidated, the general pathway for the formation of the bisbenzylisoquinoline scaffold is understood.

The pathway begins with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules undergo a Pictet-Spengler condensation to form (S)-norcoclaurine, the central precursor for the vast majority of BIAs. Subsequent enzymatic reactions, including methylation and hydroxylation, lead to the formation of various monomeric benzylisoquinoline alkaloids. The final step in the formation of bisbenzylisoquinoline alkaloids like this compound involves the oxidative coupling of two of these monomeric precursors. The exact monomeric units that couple to form this compound are yet to be definitively identified.

Experimental Protocols

Isolation of this compound from Stephania tetrandra Root

The following is a generalized protocol for the isolation of alkaloids, including this compound, from the root of Stephania tetrandra. This protocol is based on common alkaloid extraction techniques and may require optimization for maximizing the yield of this compound.

Materials:

-

Dried and powdered root of Stephania tetrandra

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl), 2%

-

Ammonia (B1221849) solution (NH₄OH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., a gradient of chloroform and methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Extraction: Macerate the powdered root material in 95% methanol or ethanol at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure complete extraction of the alkaloids.

-

Acid-Base Partitioning: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract. Dissolve the crude extract in 2% HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic aqueous solution with dichloromethane or chloroform to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline aqueous solution with dichloromethane or chloroform. Repeat the extraction three to five times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the organic solvent to yield the total alkaloid extract. Subject the total alkaloid extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

-

Combine the fractions containing this compound (as identified by comparison with a standard, if available, or by subsequent analytical methods).

-

Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome by Using Integrated Metabolomics Based on “Correlations Between Chemical and Metabolic Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Fenfangjine G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), a plant with a long history of use in traditional Chinese medicine for treating a variety of inflammatory conditions. As a member of a pharmacologically significant class of natural products, this compound holds potential for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its characterization, and insights into its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its identification, purification, and formulation. While experimentally determined data for some properties are limited in publicly accessible literature, a combination of reported and predicted values provides a solid foundation for research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 205533-81-9 | N/A |

| Molecular Formula | C₂₂H₂₇NO₈ | Mass Spectrometry |

| Molecular Weight | 433.45 g/mol | Mass Spectrometry |

| Appearance | White powder | General observation for isolated alkaloids |

| Melting Point | Not reported | |

| Boiling Point | 625.7 ± 55.0 °C | Predicted |

| Density | 1.39 ± 0.1 g/cm³ | Predicted |

| pKa | 9.63 ± 0.70 | Predicted |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, acetone. | General solubility of similar alkaloids |

| XLogP3 | 2.5 | Computed |

| Topological Polar Surface Area | 104 Ų | Computed |

Experimental Protocols

The isolation and characterization of this compound involve a series of standard phytochemical techniques. The following protocols are based on established methods for the analysis of bisbenzylisoquinoline alkaloids from Stephania tetrandra.

Isolation of this compound

The isolation of this compound from the dried and powdered roots of Stephania tetrandra typically follows a multi-step extraction and chromatographic purification process.

a. Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate to remove non-basic compounds.

-

The acidic aqueous layer is then basified with NH₄OH to a pH of 9-10.

-

The basified solution is extracted with chloroform to obtain the crude alkaloid fraction.

b. Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:1 to 10:1), is used to separate the different alkaloid components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃-MeOH, 20:1) and visualized under UV light or with Dragendorff's reagent.

-

Fractions containing compounds with similar Rƒ values to known bisbenzylisoquinoline alkaloids are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the molecule. The instrument is typically operated in positive ion mode. The sample is dissolved in a suitable solvent like methanol and infused into the mass spectrometer.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the molecule. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

-

c. Infrared (IR) Spectroscopy:

-

An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic rings (C=C).

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity of this compound are limited, the activities of other bisbenzylisoquinoline alkaloids from Stephania tetrandra provide valuable insights into its potential therapeutic effects and mechanisms of action. Many alkaloids from this class have demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3]

Anti-inflammatory Activity

Bisbenzylisoquinoline alkaloids are known to inhibit the production of pro-inflammatory mediators.[1] A likely mechanism of action for this compound involves the modulation of key inflammatory signaling pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α and IL-6. Bisbenzylisoquinoline alkaloids have been shown to inhibit this pathway, potentially by targeting the IKK complex.

Another critical pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

The MAPK cascade, consisting of kinases like p38, JNK, and ERK, is activated by various inflammatory stimuli and leads to the activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory mediators. Inhibition of MAPK phosphorylation is another potential mechanism for the anti-inflammatory effects of this compound.

Experimental Workflow for Biological Activity Screening

A typical workflow to evaluate the anti-inflammatory potential of this compound is outlined below.

Caption: A standard experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound, a bisbenzylisoquinoline alkaloid from Stephania tetrandra, presents an interesting subject for further pharmacological investigation. This guide has summarized its known physical and chemical properties and provided standardized experimental protocols for its isolation and characterization. Based on the activities of related compounds, this compound is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB and MAPK signaling pathways. The outlined experimental workflow provides a clear path for validating these hypotheses and further elucidating the therapeutic potential of this natural product. Future research should focus on obtaining comprehensive experimental data for all physical and chemical properties and conducting in-depth biological assays to confirm its mechanism of action.

References

- 1. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos [mdpi.com]

- 3. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenfangjine G: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fenfangjine G, a bioactive compound of interest for researchers in nephrology and drug development. This document summarizes its core chemical properties, explores its potential mechanism of action in the context of nephrotic syndrome, and provides a foundational experimental protocol for inducing a relevant disease model for further investigation.

Core Compound Data: this compound

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key chemical identifiers.

| Property | Value | Citation |

| CAS Number | 205533-81-9 | [1][2] |

| Molecular Formula | C₂₂H₂₇NO₈ | [3] |

| Molecular Weight | 433.45 g/mol | [1][2] |

Therapeutic Potential in Nephrotic Syndrome

This compound is an active component of Fangji Huangqi Tang (FHT), a traditional Chinese medicine formulation that has been investigated for its therapeutic effects on nephrotic syndrome. Research on the entire FHT extract suggests a multifactorial mechanism of action that may be relevant to the activity of this compound.

Modulation of the PI3K-Akt Signaling Pathway

Studies on FHT indicate that its therapeutic effects in nephrotic syndrome may be mediated, in part, through the regulation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. In the context of kidney disease, dysregulation of the PI3K-Akt pathway has been implicated in pathological processes such as inflammation and fibrosis. The inhibitory action on this pathway by components of FHT suggests a potential mechanism for reducing kidney injury and inflammation.

Regulation of Lipid Metabolism

Disorders in lipid metabolism are a known complication of nephrotic syndrome and can contribute to the progression of kidney damage. Research suggests that alkaloids and lactones present in FHT may exert a therapeutic effect by modulating lipid metabolism in animal models of nephrotic syndrome. This indicates a potential area of investigation for the specific role of this compound in mitigating lipotoxicity in renal cells.

Experimental Protocols: Induction of a Nephrotic Syndrome Model

To facilitate further research into the effects of this compound, a detailed experimental protocol for inducing a nephrotic syndrome model in rats is provided below. This model is widely used to study the pathophysiology of the disease and to evaluate the efficacy of potential therapeutic agents.

Objective: To induce a nephrotic syndrome model in rats using Adriamycin (doxorubicin).

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

Adriamycin (doxorubicin hydrochloride)

-

Sterile saline solution (0.9% NaCl)

-

Metabolic cages for urine collection

-

Assay kits for urinary protein, serum creatinine (B1669602), and blood urea (B33335) nitrogen (BUN)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Induction: Administer Adriamycin to the rats via a single intravenous injection through the tail vein. A commonly used dosage is 4 mg/kg. A second injection may be given on day 14 to ensure the establishment of the model.

-

Control Group: A control group of rats should be injected with an equivalent volume of sterile saline.

-

Monitoring: House the rats in metabolic cages for 24-hour urine collection at regular intervals (e.g., weekly).

-

Biochemical Analysis: Measure the concentration of protein in the collected urine. At the end of the study period, collect blood samples to measure serum creatinine and BUN levels.

-

Confirmation of Model: The successful induction of nephrotic syndrome is characterized by significant proteinuria, elevated serum creatinine, and BUN levels compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed inhibition of the PI3K-Akt signaling pathway by this compound.

Caption: Workflow for inducing a rat model of nephrotic syndrome.

References

- 1. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Accumulation and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of key lipid metabolism-related genes in kidney fibrosis: implications for chronic kidney disease management - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fenfangjine G Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid naturally found in the plant Stephania tetrandra[1]. This class of alkaloids is known for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiarrhythmic properties[2][3]. Recent studies have shown that total alkaloids from Stephania tetrandra can induce apoptosis in human non-small cell lung cancer cells, suggesting potential therapeutic applications for its constituents like this compound[4]. These application notes provide a comprehensive overview of the proposed methods for the synthesis and purification of this compound, based on established protocols for related compounds.

Data Presentation

Table 1: Predicted Purification Yields of this compound from Stephania tetrandra

| Purification Step | Starting Material | This compound Yield (predicted) | Purity (predicted) |

| Crude Methanol (B129727) Extraction | 1 kg dried root powder | 5-10 g (total alkaloids) | <1% |

| Acid-Base Partitioning | 5-10 g crude extract | 2-5 g (total alkaloids) | 1-5% |

| Silica (B1680970) Gel Chromatography | 2-5 g total alkaloids | 50-150 mg | 40-60% |

| Preparative HPLC | 50-150 mg enriched fraction | 10-30 mg | >98% |

Experimental Protocols

I. Synthesis of the Bisbenzylisoquinoline Core (Hypothetical Route)

As no total synthesis of this compound has been reported, this protocol outlines a general, hypothetical strategy for the synthesis of the core bisbenzylisoquinoline structure, which could be adapted for this compound. The approach is based on the well-established Bischler-Napieralski cyclization followed by an Ullmann coupling to form the characteristic diaryl ether linkage.

Materials:

-

Appropriately substituted benzylisoquinoline precursors

-

Dehydrating agent (e.g., phosphorus oxychloride)

-

Solvent (e.g., anhydrous toluene)

-

Reducing agent (e.g., sodium borohydride)

-

Copper-based catalyst for Ullmann coupling

-

Base (e.g., potassium carbonate)

-

High-purity solvents for reaction and purification

Protocol:

-

Preparation of Dihydroisoquinoline Intermediate:

-

Dissolve the N-acylphenethylamine precursor in anhydrous toluene.

-

Add phosphorus oxychloride dropwise at 0°C.

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify with aqueous ammonia (B1221849) and extract the product with dichloromethane (B109758).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Reduction to Tetrahydroisoquinoline:

-

Dissolve the crude dihydroisoquinoline intermediate in methanol.

-

Add sodium borohydride (B1222165) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the tetrahydroisoquinoline intermediate by column chromatography on silica gel.

-

-

Ullmann Coupling for Bisbenzylisoquinoline Formation:

-

Combine the two tetrahydroisoquinoline monomers, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a suitable solvent like pyridine (B92270) or DMF.

-

Heat the reaction mixture at 120-150°C for 24-48 hours under an inert atmosphere.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final bisbenzylisoquinoline product by preparative HPLC.

-

II. Isolation and Purification of this compound from Stephania tetrandra

This protocol is a proposed method for the isolation and purification of this compound from its natural source, based on established procedures for other alkaloids from the same plant[5].

Materials:

-

Dried and powdered roots of Stephania tetrandra

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonia solution (NH₄OH)

-

Dichloromethane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Preparative HPLC system with a C18 column

Protocol:

-

Extraction of Total Alkaloids:

-

Macerate 1 kg of powdered Stephania tetrandra root with methanol at room temperature for 72 hours (repeat three times).

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% aqueous HCl and filter to remove non-alkaloidal components.

-

Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous solution to 9-10 with concentrated ammonia solution.

-

Extract the liberated alkaloids with dichloromethane (repeat three times).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid fraction.

-

-

Preliminary Chromatographic Separation:

-

Subject the total alkaloid fraction to column chromatography on silica gel.

-

Elute with a gradient of chloroform-methanol to separate the alkaloids into fractions based on polarity.

-

Monitor the fractions by TLC and combine those containing compounds with similar Rf values to this compound.

-

-

Further Purification:

-

Subject the enriched fractions to chromatography on a Sephadex LH-20 column, eluting with methanol, to further remove impurities.

-

-

Final Purification by Preparative HPLC:

-

Perform final purification of the this compound-containing fraction by preparative HPLC on a C18 column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile-water with a small amount of trifluoroacetic acid or formic acid) to achieve baseline separation of this compound.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (MS, NMR).

-

Visualizations

Caption: Hypothetical synthesis workflow for the bisbenzylisoquinoline core.

Caption: Proposed purification workflow for this compound.

Caption: Proposed apoptotic signaling pathway of S. tetrandra alkaloids.

References

- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]